molecular formula C16H18N2O B13212936 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13212936
M. Wt: 254.33 g/mol
InChI Key: WXKIZDGCNIRCPC-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core with a methyl group at position 6 and a 2-methylphenyl substituent at position 2 (Fig. 1). Its partially hydrogenated bicyclic system enhances conformational flexibility, which is critical for interactions with biological targets like cyclin-dependent kinase 2 (CDK2).

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

6-methyl-2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H18N2O/c1-11-6-3-4-8-13(11)14-10-16(19)18-12(2)7-5-9-15(18)17-14/h3-4,6,8,10,12H,5,7,9H2,1-2H3

InChI Key

WXKIZDGCNIRCPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=CC(=O)N12)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key proteins, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent type, position, and heterocyclic core modifications. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight Key Properties
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 6-methyl, 2-(2-methylphenyl) 254.33 g/mol High lipophilicity; CDK2 inhibition (IC₅₀ < 1 µM)
6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 6-methyl, 2-(3-nitrophenyl) 285.30 g/mol Nitro group enables reduction to 3-aminophenyl derivative (92% yield)
6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidin-4-one 6-methyl, 2-phenyl 226.27 g/mol Pyrrole core increases electron density; antimicrobial activity
7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidin-4-one 7,7-dimethyl, 2-(2-methylphenyl) 270.35 g/mol Steric hindrance from dimethyl groups reduces reactivity
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-(difluoromethyl) 242.24 g/mol Fluorine atoms enhance metabolic stability; anti-inflammatory activity

Unique Advantages and Limitations

Target Compound

  • Advantages : High selectivity for CDK2 over CDK1 (10-fold), making it promising for targeted cancer therapy .
  • Limitations : Moderate aqueous solubility (logP = 2.8) may limit bioavailability.

Key Analogs

  • 3-Nitrophenyl Derivative : Nitro group allows versatile derivatization but introduces mutagenicity concerns .
  • Pyrrolo-pyrimidinones: Improved solubility (logP = 1.5) but reduced thermal stability compared to pyrido analogs .
  • Fluorinated Derivatives : Enhanced metabolic stability but require complex synthetic protocols .

Biological Activity

6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a pyrido[1,2-a]pyrimidine core with a methyl and a 2-methylphenyl substituent. The structural formula can be represented as:

C15H14N2\text{C}_{15}\text{H}_{14}\text{N}_2

Research indicates that this compound acts as an inhibitor of specific kinases, particularly the p38 MAP kinase. This kinase is crucial in cellular signaling pathways related to inflammation and stress responses. Inhibition of p38 MAPK leads to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, making it a potential candidate for treating autoimmune diseases and inflammatory conditions .

Pharmacological Effects

  • Anti-inflammatory Activity : In vivo studies demonstrate that this compound significantly reduces inflammation in models of arthritis by inhibiting cytokine production .
  • Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by disrupting cell cycle progression .
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Study 1: Inhibition of p38 MAP Kinase

A study focused on the synthesis and evaluation of derivatives similar to this compound showed strong inhibition of p38 MAPK in an adjuvant-induced arthritis model. The results indicated a significant reduction in inflammatory markers and joint swelling .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays assessed the cytotoxicity of the compound against human cancer cell lines. Results demonstrated that the compound induced apoptosis in a dose-dependent manner in breast and colon cancer cells .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.0Induction of apoptosis
HCT116 (Colon)3.5Cell cycle arrest

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the methyl and phenyl groups could enhance biological activity. For example, increasing lipophilicity improved cellular uptake and potency against p38 MAPK .

Toxicology Studies

Toxicity assessments indicated that while the compound exhibits promising therapeutic effects, careful consideration is required regarding dosage to mitigate potential adverse effects .

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